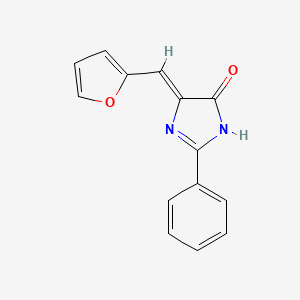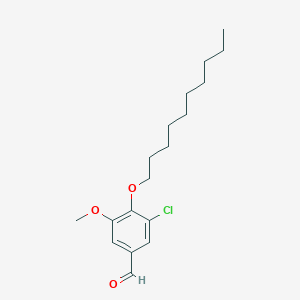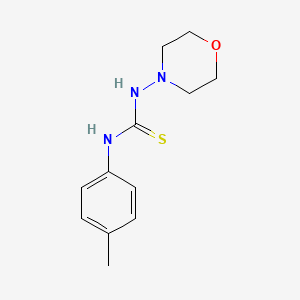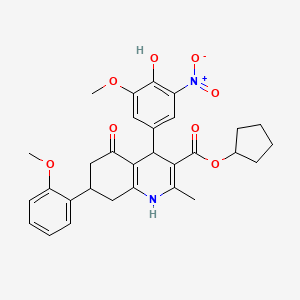
(5Z)-5-(furan-2-ylmethylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-4-[(FURAN-2-YL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE is a heterocyclic compound that features a furan ring and an imidazole ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both furan and imidazole rings makes it a versatile molecule for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4E)-4-[(FURAN-2-YL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE typically involves the condensation of furan-2-carbaldehyde with 2-phenyl-4,5-dihydro-1H-imidazol-5-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods: For industrial-scale production, the reaction conditions are optimized to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction of the imidazole ring can yield dihydroimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
(4E)-4-[(FURAN-2-YL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4E)-4-[(FURAN-2-YL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE involves its interaction with various molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the imidazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects. The compound may also interfere with cellular pathways involved in inflammation or cell proliferation, contributing to its therapeutic potential.
Comparison with Similar Compounds
(4E)-4-[(THIOPHEN-2-YL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE: Similar structure but with a thiophene ring instead of a furan ring.
(4E)-4-[(PYRIDIN-2-YL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE: Contains a pyridine ring instead of a furan ring.
Uniqueness: The presence of the furan ring in (4E)-4-[(FURAN-2-YL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its thiophene or pyridine analogs. Additionally, the furan ring’s oxygen atom can participate in hydrogen bonding, enhancing the compound’s interaction with biological targets.
Properties
Molecular Formula |
C14H10N2O2 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
(4Z)-4-(furan-2-ylmethylidene)-2-phenyl-1H-imidazol-5-one |
InChI |
InChI=1S/C14H10N2O2/c17-14-12(9-11-7-4-8-18-11)15-13(16-14)10-5-2-1-3-6-10/h1-9H,(H,15,16,17)/b12-9- |
InChI Key |
UKRXBEYPBBEKBK-XFXZXTDPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC=CO3)/C(=O)N2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=CO3)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, N-[1-(4-hydroxyphenyl)ethyl]-](/img/structure/B11077496.png)

![ethyl 4-({(2Z)-6-[(2-chlorophenyl)carbamoyl]-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11077505.png)
![N,N,N',N'-tetraethyl-4,6-(ethanediylidene)-10,12-ethenodibenzo[d,m][1,3,8,10,2,9]tetraoxadiphosphacyclotetradecine-8,17-diamine 8,17-dioxide](/img/structure/B11077520.png)

![Methyl 2-[({4-[(2-chlorobenzyl)oxy]phenyl}carbonyl)amino]benzoate](/img/structure/B11077541.png)
![4-bromo-N-[2-(3-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B11077545.png)

![Octyl [(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetate](/img/structure/B11077563.png)
![1-[(2,4-Dichlorobenzyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11077581.png)
![4-(1-benzyl-1H-indol-3-yl)-N-{4-[chloro(difluoro)methoxy]phenyl}butanamide](/img/structure/B11077585.png)
amino}-N-phenylcyclohexanecarboxamide](/img/structure/B11077586.png)
![5-methyl-4-[(3-nitrophenyl)carbonyl]-2-pentyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11077589.png)
![(4Z)-4-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11077592.png)
